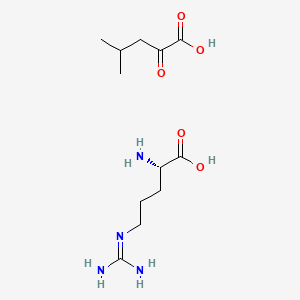

L-Arginine mono(4-methyl-2-oxovalerate)

描述

Definitional Framework and Chemical Identity

The precise identification of a chemical compound is foundational to its study in biochemical research. This involves a clear understanding of its formal name, common synonyms, structural properties, and its relationship to its parent molecules.

The compound is formally known by its systematic IUPAC name: (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;4-methyl-2-oxopentanoic acid. nih.govnih.gov In academic literature and commercial contexts, it is frequently referred to by several synonyms. The most common of these is Arginine α-Ketoisocaproate, often abbreviated as AKIC. nih.govnih.gov Other recorded synonyms include L-Arginine ketoisocaproate and Arginine 2-ketoisocaproate. nih.govhc-sc.gc.cadrugfuture.com

Interactive Data Table: Chemical Identifiers for L-Arginine mono(4-methyl-2-oxovalerate)

| Identifier Type | Value | Source |

| IUPAC Name | (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;4-methyl-2-oxopentanoic acid | nih.govnih.gov |

| Common Synonym | Arginine α-Ketoisocaproate | nih.govhc-sc.gc.ca |

| Abbreviation | AKIC | nih.govnih.gov |

| CAS Number | 72087-40-2 | nih.govchemicalbook.com |

| Molecular Formula | C12H24N4O5 | nih.gov |

| Molecular Weight | 304.34 g/mol | nih.govnih.gov |

L-Arginine mono(4-methyl-2-oxovalerate) is a salt formed by the ionic interaction between the L-arginine cation and the 4-methyl-2-oxovalerate anion. The structure consists of two distinct components held together by electrostatic forces.

The key stereochemical feature of the compound lies in the arginine component. The "L" designation in L-arginine refers to the specific three-dimensional arrangement of the groups around the alpha-carbon, which is the chiral center. This levorotatory isomer is the form that is incorporated into proteins and utilized in most biological pathways in mammals. The 4-methyl-2-oxovalerate component does not have a chiral center and therefore has no stereoisomers.

To understand the biochemical interest in the conjugate, one must first understand its components. nih.gov

L-Arginine: A semi-essential amino acid, L-arginine is a fundamental building block of proteins and a crucial molecule in various metabolic processes. nih.gov It is distinguished by its guanidinium (B1211019) group, which is highly basic. Beyond its role in protein synthesis, L-arginine is a central intermediate in the urea (B33335) cycle, the primary pathway for nitrogen waste excretion in mammals. nih.gov Critically, it is the sole substrate for nitric oxide synthase (NOS) enzymes, which produce the vital signaling molecule nitric oxide (NO). nih.govnih.gov

4-Methyl-2-oxovalerate (α-Ketoisocaproic Acid, KIC): This compound is a branched-chain α-keto acid (BCKA). Specifically, it is the keto-analog of the essential branched-chain amino acid (BCAA) leucine (B10760876). frontiersin.org KIC is formed from leucine through a reversible process called transamination, catalyzed by branched-chain aminotransferase (BCAT) enzymes. nih.gov Following its formation, KIC is typically committed to an irreversible step in BCAA catabolism, where it is broken down by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. frontiersin.orgnih.gov

The conjugate L-Arginine mono(4-methyl-2-oxovalerate) therefore links a key player in nitric oxide signaling and nitrogen metabolism with an intermediate from branched-chain amino acid catabolism.

Historical Perspective on the Study of L-Arginine-Keto Acid Conjugates

The scientific interest in compounds like L-Arginine mono(4-methyl-2-oxovalerate) did not arise in a vacuum. It is the product of parallel and, at times, intersecting lines of research into the distinct roles of amino acids and keto acids in metabolism. The concept of conjugating such molecules is a relatively recent development aimed at exploring potential synergistic or novel biochemical properties. mdpi.com

The understanding of L-arginine has undergone a significant transformation over the last century. Initially recognized for its structural role in proteins and as a key component of the urea cycle, it was considered a somewhat "humdrum" amino acid. nih.gov This perception changed dramatically with the discovery that L-arginine is the precursor for nitric oxide (NO), a pivotal signaling molecule in the cardiovascular system. nih.govnih.gov This discovery, which was awarded the Nobel Prize in Physiology or Medicine in 1998, repositioned L-arginine from a simple metabolite to a critical regulator of physiological processes, including vasodilation and neurotransmission. nih.gov This paradigm shift spurred extensive research into how L-arginine availability affects cellular signaling pathways. nih.govnih.gov

Research into branched-chain amino acids (BCAAs) and their corresponding branched-chain α-keto acids (BCKAs) has also evolved considerably. Early studies focused on their essential role in nutrition and protein synthesis. A major advancement came with the characterization of the enzymatic pathways for their breakdown, particularly the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.govresearchgate.net The critical importance of this metabolic pathway was highlighted by the discovery that genetic defects in the BCKDH complex cause Maple Syrup Urine Disease (MSUD), a serious inborn error of metabolism. nih.gov More recently, research has implicated BCAA and BCKA metabolism in more common and complex disorders, including metabolic syndrome and insulin (B600854) resistance, suggesting their roles extend beyond simple energy provision to metabolic regulation. researchgate.netahajournals.org The study of keto acids like KIC has thus become an important area in understanding metabolic health and disease.

属性

IUPAC Name |

2-amino-5-(diaminomethylideneamino)pentanoic acid;4-methyl-2-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.C6H10O3/c7-4(5(11)12)2-1-3-10-6(8)9;1-4(2)3-5(7)6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);4H,3H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZIGXHKOXEDLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90992809 | |

| Record name | 4-Methyl-2-oxopentanoic acid--arginine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72087-40-2 | |

| Record name | NSC353624 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=353624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-2-oxopentanoic acid--arginine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Analog Design

Synthetic Methodologies for L-Arginine mono(4-methyl-2-oxovalerate) Conjugate

The formation of L-Arginine mono(4-methyl-2-oxovalerate) is primarily achieved through chemical conjugation, leveraging the distinct chemical properties of its two components.

L-Arginine mono(4-methyl-2-oxovalerate) is a salt formed from the reaction between the basic amino acid L-arginine and the acidic α-keto acid, 4-methyl-2-oxovaleric acid. nih.gov The synthesis is typically a straightforward acid-base neutralization reaction. In this process, L-arginine, which possesses a strongly basic guanidinium (B1211019) group, acts as the base. 4-methyl-2-oxovaleric acid, also known as α-ketoisocaproic acid (KIC), provides the acidic component. wikipedia.org

The reaction involves combining equimolar amounts of the two reactants in a suitable solvent, often water, where the proton from the carboxylic acid group of 4-methyl-2-oxovaleric acid is transferred to one of the basic nitrogen centers of L-arginine. This ionic interaction results in the formation of the stable 1:1 salt. nih.gov Subsequent removal of the solvent yields the solid L-Arginine mono(4-methyl-2-oxovalerate) product.

While the direct enzymatic synthesis of the complete L-Arginine mono(4-methyl-2-oxovalerate) salt is not a commonly documented method, enzymatic reactions are fundamental to producing its precursors and related derivatives.

Transamination is a critical enzymatic process for the synthesis of α-keto acids like 4-methyl-2-oxovalerate. wikipedia.org Specifically, the transamination of L-leucine, catalyzed by branched-chain amino acid aminotransferases, yields 4-methyl-2-oxovalerate (α-ketoisocaproic acid). wikipedia.orgnih.gov This reversible reaction involves the transfer of an amino group from leucine (B10760876) to an α-keto acid acceptor, such as α-ketoglutarate, forming glutamate (B1630785) in the process. wikipedia.orgyoutube.com

Amidation reactions, often catalyzed by enzymes like papain, are used to synthesize derivatives of L-arginine, such as N-alkyl amides and esters. nih.gov These methods involve forming an amide or ester bond between a protected arginine molecule and various long-chain alkyl amines or alcohols. nih.gov Such enzymatic strategies highlight the potential for creating a diverse range of arginine-based compounds under mild conditions, although they are not typically used for the direct synthesis of the salt with 4-methyl-2-oxovalerate.

Biosynthesis and Production of Constituent Moieties

The two components of the target compound, L-arginine and 4-methyl-2-oxovalerate, are natural metabolites with well-established biosynthetic pathways in various organisms.

L-arginine is classified as a semi-essential or conditionally essential amino acid in mammals. researchgate.net Its synthesis occurs via the urea (B33335) cycle, starting from L-citrulline. wikipedia.org This process involves the sequential action of two cytosolic enzymes: argininosuccinate (B1211890) synthetase (ASS) and argininosuccinate lyase (ASL). wikipedia.orgnih.gov

Ornithine Biosynthesis: The initial precursor, L-ornithine, is primarily synthesized from L-glutamate in the small intestine. benthamopen.com

Citrulline Formation: In the mitochondria of liver and small intestine cells, ornithine is converted to L-citrulline by ornithine transcarbamylase (OTC). nih.govbenthamopen.com

Argininosuccinate Synthesis: L-citrulline is released into the cytoplasm and reacts with L-aspartate, a reaction catalyzed by argininosuccinate synthetase (ASS) to form argininosuccinate. This step requires ATP. wikipedia.org

Arginine Formation: Argininosuccinate lyase (ASL) then cleaves argininosuccinate into L-arginine and fumarate (B1241708). nih.govrsc.org The fumarate produced can then enter the citric acid cycle.

| Enzyme | Abbreviation | Role in Pathway |

| Argininosuccinate Synthetase | ASS | Catalyzes the formation of argininosuccinate from citrulline and aspartate. |

| Argininosuccinate Lyase | ASL | Cleaves argininosuccinate to produce L-arginine and fumarate. nih.gov |

| Ornithine Transcarbamylase | OTC | Converts ornithine and carbamoyl (B1232498) phosphate (B84403) into citrulline. benthamopen.com |

4-Methyl-2-oxovalerate, more commonly known as α-ketoisocaproic acid (α-KIC), is the primary keto acid that results from the initial step of L-leucine degradation. wikipedia.org This metabolic process is a reversible transamination reaction catalyzed by the enzyme branched-chain amino acid aminotransferase (BCAT). nih.gov

During this reaction, the amino group from L-leucine is transferred to α-ketoglutarate, which acts as the amino group acceptor. youtube.com This transfer results in the formation of α-KIC and glutamate. This reaction occurs extensively in muscle tissue. youtube.com The α-KIC can then undergo irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKD) complex to form isovaleryl-CoA, which enters further metabolic pathways. nih.gov

Design and Synthesis of L-Arginine mono(4-methyl-2-oxovalerate) Analogues and Derivatives

The design of analogues and derivatives focuses on modifying either the L-arginine or the 4-methyl-2-oxovalerate moiety to alter the compound's properties. Synthetic strategies often involve multi-step procedures and the use of protecting groups, particularly for creating peptide-based structures.

Research into L-arginine analogues has led to the synthesis of various derivatives designed for specific biological applications, such as enzyme inhibition. nih.gov For example, N-substituted L-arginine analogues are often prepared for use in solid-phase peptide synthesis. nih.govfigshare.com A common strategy involves using an activated thiourea (B124793) intermediate, which can be converted to the desired N(G)-substituted L-arginine analogue in high yield. nih.gov Other derivatives include N(delta)-methyl-L-arginine and N(G)-hydroxy-L-arginine (L-NHA), which have been studied as substrates or inhibitors for nitric oxide synthase (NOS). researchgate.netnih.gov

The synthesis of α-keto acid derivatives can be achieved through various organic chemistry methodologies. These include the oxidation of corresponding α-hydroxy acids, Friedel-Crafts acylation, and methods starting from aldehydes via an "umpolung" (polarity inversion) reaction. organic-chemistry.orggoogle.comacs.org For instance, an aldehyde can be reacted with a thiol to protect the carbonyl group, followed by reaction with an electrophile and subsequent deprotection to yield the α-keto acid. google.com These synthetic routes provide access to a wide variety of α-keto acids that could potentially be conjugated with L-arginine or its derivatives to create novel compounds.

Structural Modifications for Modulated Biochemical Activity

L-Arginine mono(4-methyl-2-oxovalerate) is a salt comprised of L-arginine and α-ketoisocaproate (KIC), also known as 4-methyl-2-oxovaleric acid. wikipedia.orgnih.gov The biochemical effects of this compound are a result of its two components. L-arginine serves as a precursor for the synthesis of nitric oxide (NO), a vital signaling molecule, while KIC is a metabolite of the essential amino acid leucine. wikipedia.orgnih.gov Structural alterations to either the L-arginine or KIC part of the molecule can produce analogs with modified biochemical activities.

Modifications to the L-arginine moiety often target the guanidinium group, which is crucial for its biological function, including its role in protein-protein interactions and as a substrate for nitric oxide synthase (NOS). nih.govnih.gov For example, masking the charge of the guanidinium group with lipophilic, enzyme-sensitive alkoxycarbonyl groups has been explored as a strategy to increase the permeability of arginine-containing peptides through biological membranes. nih.gov These modifications can create prodrugs that are later processed by serum esterases to release the active peptide. nih.gov The design of such analogs aims to create compounds that can more effectively target specific tissues or cellular processes.

Similarly, the KIC portion of the compound can be modified to alter its metabolic fate. wikipedia.org KIC is a key intermediate in the catabolism of leucine and its metabolism is important for protein synthesis and muscle regeneration. wikipedia.orgnih.gov Derivatives of KIC have been investigated for their potential to enhance physical performance. wikipedia.org Enzymatic methods using L-amino acid deaminases are being explored for the production of α-keto acids like KIC from their corresponding L-amino acids as an alternative to harsh chemical synthesis methods. nih.gov

Below is a table summarizing potential structural modifications and their intended effects on biochemical activity.

| Compound Moiety | Type of Modification | Potential Effect on Biochemical Activity |

| L-Arginine | Masking the guanidinium group with alkoxycarbonyl groups | Increased lipophilicity and cell permeability, creating a prodrug form. nih.gov |

| L-Arginine | Modifications to the peptide backbone | Enhanced selectivity for specific enzyme targets. nih.gov |

| KIC | Alterations in the alkyl chain | Modified metabolic processing and interaction with metabolic enzymes. wikipedia.org |

| KIC | Introduction of different functional groups | Potential for altered biological activity and therapeutic applications. nih.gov |

Evaluation of Synthetic Feasibility and Reaction Optimization

The synthesis of L-Arginine mono(4-methyl-2-oxovalerate) involves the formation of a salt between L-arginine and 4-methyl-2-oxovaleric acid. While conceptually simple, the practical synthesis requires careful optimization to achieve high yield and purity.

The synthesis of analogs, particularly those with modified L-arginine, can be more complex. For instance, the introduction of alkoxycarbonyl groups to the guanidinium side chain of arginine has proven to be challenging. nih.gov Researchers have developed and optimized strategies for the guanidinylation of ornithine to produce arginine derivatives with increased lipophilicity. nih.gov These methods often involve multiple steps and require careful control of reaction conditions to obtain the desired product in good yield. nih.gov The use of protecting groups is often necessary during the synthesis of arginine derivatives to avoid unwanted side reactions. nih.gov

The optimization of the synthesis of these compounds involves a systematic study of various reaction parameters. The choice of solvents, reagents, and reaction conditions can significantly impact the efficiency of the synthesis and the purity of the final product. For example, in solid-phase peptide synthesis (SPPS), the combination of certain reagents can allow for the use of side-chain free arginine, which improves the atom economy of the process. rsc.org

The following interactive data table provides a hypothetical example of reaction optimization for the synthesis of an L-arginine derivative, illustrating how systematic changes can improve the outcome.

| Entry | Reagents | Solvent | Temperature | Yield (%) |

| 1 | Reagent A, Base 1 | Acetonitrile/Water | Room Temp | 50 |

| 2 | Reagent A, Base 1, Additive | Acetonitrile/Water | 0 °C | 65 |

| 3 | Reagent B, Base 2 | Dichloromethane | Reflux | 88 |

| 4 | Reagent B, Base 2 | Tetrahydrofuran | Room Temp | 75 |

This table represents a simplified, hypothetical optimization process. Actual synthetic optimizations involve a more detailed analysis of various parameters and analytical techniques to confirm product identity and purity.

The feasibility of synthesizing novel analogs of L-Arginine mono(4-methyl-2-oxovalerate) is dependent on the development of efficient and scalable synthetic routes. The challenges associated with modifying the highly functionalized L-arginine molecule necessitate innovative chemical strategies to achieve the desired structural diversity for exploring their biochemical potential.

Advanced Analytical Chemistry and Spectroscopic Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating L-Arginine and 4-methyl-2-oxovalerate from complex matrices and quantifying their presence. The high polarity of L-Arginine presents analytical challenges, often requiring specialized methods for effective separation on standard reversed-phase columns nih.gov.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of L-Arginine. Method development often involves reversed-phase (RP-HPLC) techniques, which require careful optimization of several factors due to the compound's physicochemical properties .

Method Development: Developing a robust RP-HPLC method for L-Arginine frequently involves strategies to enhance retention and achieve effective elution. Key factors include the choice of mobile phase, column chemistry, and detection wavelength . A common approach involves pre-column derivatization with reagents like o-phthalaldehyde (OPA) or phenyl isothiocyanate (PITC) to improve chromatographic behavior and detection sensitivity nih.govresearchgate.net. For underivatized amino acids, mixed-mode chromatography, combining reversed-phase and cation-exchange mechanisms, can be employed, eliminating the need for ion-pairing reagents that are often incompatible with mass spectrometry helixchrom.com. The mobile phase composition, typically a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or orthophosphoric acid) and an organic modifier like acetonitrile or methanol, is critical for achieving optimal separation researchgate.net.

Validation: Validation ensures the reliability of the HPLC method. An isocratic HPLC method with UV detection for L-Arginine has been validated for accuracy, precision, and linearity researchgate.netsemanticscholar.org. Validation parameters are established according to ICH guidelines ijirt.org. Linearity is typically demonstrated across a range of concentrations, with square correlation coefficients (R²) values often exceeding 0.99 nih.govresearchgate.netsemanticscholar.org. Accuracy is assessed by recovery studies, while precision is determined by evaluating repeatability and intermediate precision, with relative standard deviation (RSD) values generally below 5% researchgate.netsemanticscholar.orgnih.gov. The limit of detection (LOD) and limit of quantification (LOQ) are also established to define the sensitivity of the method nih.govnih.gov.

Table 1: Examples of HPLC Methods for L-Arginine Analysis

| Column | Mobile Phase | Detection | Retention Time (min) | Reference |

|---|---|---|---|---|

| Inertsil C8 (250 x 4.6 mm, 5 µm) | Phosphate buffer (pH 3.5) with octane sulphonic acid : Acetonitrile (920:80) | UV at 215 nm | 7.5 | ijirt.org |

| Supelcosil LC-18 (20 mm x 4.6 mm) | Multistep linear gradient with two phases (A: 90% 12.5 mM sodium phosphate buffer pH 6.5, 10% methanol; B: 15% methanol, 45% acetonitrile, 40% water) | Not Specified | 20.4 | researchgate.net |

| Coresep 100 (mixed-mode) | Acetonitrile and Ammonium Acetate buffer | CAD/MS | ~3.5 | helixchrom.com |

| (Details not specified) | 0.1% OrthoPhosphoric Acid (in water) : Acetonitrile (7:3) | Not Specified | 1.9 |

Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) offers a high-throughput, sensitive, and specific platform for quantifying L-Arginine and its related metabolites in complex biological samples, making it ideal for metabolomic studies nih.gov. This approach is central to understanding perturbations in the L-Arginine/nitric oxide (NO) pathway in various diseases mdpi.comnih.gov.

The methodology allows for the simultaneous quantification of a wide panel of amino acids and amines from a single sample nih.gov. Sample preparation typically involves protein precipitation criver.com. The use of stable isotope-labeled internal standards is crucial for achieving high precision and accuracy in quantification nih.gov. Multiple Reaction Monitoring (MRM) is a commonly used mass spectrometry method that provides excellent selectivity and sensitivity for targeted metabolomic analysis of the L-Arginine pathway mdpi.com. This powerful technique has been successfully applied to analyze plasma samples and reveal disease- and sex-related differences in cardiovascular conditions mdpi.com.

Capillary Electrophoresis (CE): CE is an efficient analytical technique for the separation and quantification of L-Arginine and its structurally related derivatives nih.govresearchgate.net. The method leverages the differential migration of charged species in an electric field. For analysis, analytes are often derivatized, for instance with 4-fluoro-7-nitrobenzofurazan, to facilitate detection nih.govresearchgate.net. Separation can be optimized by adjusting the buffer type, concentration, and pH; for example, a concentrated borate buffer at pH 9.4 has been used effectively nih.govresearchgate.net. By employing field-amplified sample injection, CE methods can achieve low limits of detection without complex cleanup or derivatization procedures researchgate.net. Micellar electrokinetic chromatography (MEKC), a modification of CE, can be used to achieve baseline resolution of isomeric dimethyl-L-arginine derivatives by adding a surfactant like deoxycholic acid to the running buffer nih.govresearchgate.net.

Ion Chromatography (IC): Ion chromatography is a valuable technique for the analysis of amino acids as it often does not require derivatization griffith.edu.au. The method is based on the separation of ions and polar molecules. For organic acids like 4-methyl-2-oxovalerate, which can be challenging to detect with sufficient sensitivity using other methods, IC with suppressed conductivity detection is a technique of choice thermofisher.com. This approach allows for the separation of a wide variety of organic acids with high sensitivity while minimizing interferences thermofisher.com. Dedicated IC instruments, functioning as amino acid analyzers, operate on the principle that at a high pH, each amino acid loses its acidic protons, and the remaining amine group can be oxidized for detection griffith.edu.au.

Spectroscopic Methods for Structural Elucidation and Solution Behavior

Spectroscopic methods are indispensable for confirming the molecular structure of L-Arginine mono(4-methyl-2-oxovalerate) and understanding its properties in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed atomic-level information about molecular structure, conformation, and dynamics. It is a key tool for the unambiguous identification of L-Arginine and its derivatives nih.gov.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide characteristic chemical shifts for the different nuclei in the L-Arginine molecule, serving as a molecular fingerprint. hmdb.cahmdb.ca The chemical shifts are sensitive to the chemical environment, including pH bmrb.io.

Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts for L-Arginine

| ¹H NMR (500 MHz, H₂O) hmdb.ca | ¹³C NMR (125 MHz, H₂O) hmdb.ca | |||

|---|---|---|---|---|

| Atom Position | Chemical Shift (ppm) | Multiplicity | Atom Position | Chemical Shift (ppm) |

| Hα (C2) | 3.76 | t | C=O (C1) | 175.7 |

| Hβ (C3) | 1.89 | m | Cα (C2) | 55.3 |

| Hγ (C4) | 1.68 | m | Cβ (C3) | 28.1 |

| Hδ (C5) | 3.22 | t | Cγ (C4) | 24.3 |

| - | - | - | Cδ (C5) | 41.1 |

| - | - | - | Cε (C6) | 157.4 |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition of L-Arginine mono(4-methyl-2-oxovalerate). The exact mass of the compound is 304.17466988 Da nih.gov.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) coupled with HRMS is used to study the fragmentation patterns of ions, which is essential for structural confirmation. Collision-Induced Dissociation (CID) is commonly used to induce fragmentation nih.gov. The fragmentation of protonated L-Arginine ([M+H]⁺) follows distinct pathways. The major fragmentation pathways involve the neutral loss of the guanidine group (HN=C(NH₂)₂) or the loss of the C₅H₉NO₂ moiety nih.gov. Analyzing these specific fragmentation patterns provides definitive structural identification.

Table 3: Major Fragment Ions of Protonated L-Arginine from HR-ESI-MS/MS nih.gov

| Observed m/z | Chemical Formula of Fragment | Proposed Neutral Loss |

|---|---|---|

| 158.09241 | [C₅H₁₂N₃O₂]⁺ | NH₃ |

| 130.09715 | [C₅H₁₂N₃O]⁺ | NH₃ + H₂O |

| 116.07045 | [C₄H₁₀N₃O]⁺ | HN=C(NH₂)₂ |

| 84.08078 | [C₅H₁₀N]⁺ | NH₃ + H₂O + CO |

| 70.06513 | [C₄H₈N]⁺ | NH₃ + H₂O + CO + CH₂ |

| 60.05568 | [CH₆N₃]⁺ | C₅H₉NO₂ |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful non-destructive approach to obtain a unique "fingerprint" of L-Arginine mono(4-methyl-2-oxovalerate) by probing the vibrational modes of its constituent functional groups. nih.gov The resulting spectra are characteristic of the molecular structure and can be used for identification and structural elucidation.

The vibrational spectrum of L-Arginine mono(4-methyl-2-oxovalerate) is a composite of the vibrational modes of the L-arginine cation and the 4-methyl-2-oxovalerate anion. For the L-arginine moiety, characteristic bands arise from the guanidinium (B1211019) group, the amino group, the carboxylate group, and the aliphatic chain. niscpr.res.inresearchgate.netspectrabase.com The highly polar and delocalized guanidinium group exhibits strong, characteristic stretching and bending vibrations. The primary amine and the deprotonated carboxylate group also give rise to distinct vibrational bands.

The 4-methyl-2-oxovalerate portion of the salt contributes vibrations from the α-keto group and the carboxylate, as well as the isobutyl side chain. The C=O stretching vibrations of the ketone and carboxylate are expected to be prominent features in the IR and Raman spectra.

Expected Vibrational Modes for L-Arginine mono(4-methyl-2-oxovalerate):

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Source |

| Guanidinium (L-Arginine) | N-H stretching | 3400-3100 | niscpr.res.inresearchgate.net |

| C=N stretching | 1680-1610 | researchgate.net | |

| N-H bending | 1650-1550 | researchgate.net | |

| Amino (L-Arginine) | N-H stretching | 3300-3000 | niscpr.res.in |

| N-H bending | 1650-1580 | researchgate.net | |

| Carboxylate (L-Arginine & 4-methyl-2-oxovalerate) | Asymmetric C=O stretching | 1610-1550 | researchgate.net |

| Symmetric C=O stretching | 1420-1380 | researchgate.net | |

| Aliphatic CH₂, CH₃ (L-Arginine & 4-methyl-2-oxovalerate) | C-H stretching | 3000-2850 | niscpr.res.in |

| C-H bending | 1470-1350 | ||

| Keto (4-methyl-2-oxovalerate) | C=O stretching | 1750-1700 |

Note: The exact positions of the peaks can be influenced by intermolecular interactions in the solid state and by the solvent environment in solution.

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in polarizability. Therefore, non-polar bonds and symmetric vibrations, which are often weak in IR spectra, can be strong in Raman spectra. For instance, the C-C backbone stretching vibrations in both the arginine and ketoisocaproate moieties are expected to be more prominent in the Raman spectrum.

Circular Dichroism (CD) Spectroscopy for Chiral Properties

Circular Dichroism (CD) spectroscopy is an essential technique for investigating the chiral properties of L-Arginine mono(4-methyl-2-oxovalerate). This method measures the differential absorption of left and right circularly polarized light by a chiral molecule. The chirality of the compound is conferred by the L-configuration of the α-carbon in the arginine molecule.

The CD spectrum of L-Arginine mono(4-methyl-2-oxovalerate) is expected to be dominated by the electronic transitions of the L-arginine component, as the 4-methyl-2-oxovalerate is achiral. The primary chromophores in L-arginine that contribute to the CD spectrum in the far-UV region are the carboxylate and the guanidinium groups. The n → π* transition of the carboxylate group typically gives rise to a CD band around 210-220 nm. The guanidinium group may also exhibit electronic transitions that contribute to the chiroptical properties.

The sign and magnitude of the Cotton effect in the CD spectrum are indicative of the stereochemistry of the chiral center. For L-amino acids, a positive Cotton effect is generally observed for the n → π* transition of the carboxylate group. The precise wavelength and intensity of the CD bands can be sensitive to the pH, solvent, and the presence of the counter-ion, which can influence the conformation and electronic environment of the chromophores.

Biophysical Characterization in Aqueous and Biological Milieus

Understanding the behavior of L-Arginine mono(4-methyl-2-oxovalerate) in solution is critical for its potential applications. Biophysical characterization provides insights into its stability, ionization state, and interactions with biological molecules.

Determination of Dissociation Constants and Solution Stability

The dissociation of L-Arginine mono(4-methyl-2-oxovalerate) in aqueous solution is governed by the pKa values of the acidic and basic functional groups of the L-arginine cation and the 4-methyl-2-oxovalerate anion.

L-arginine has three ionizable groups: the α-carboxylic acid group, the α-amino group, and the guanidinium group on the side chain. The 4-methyl-2-oxovalerate has one ionizable group, the carboxylic acid.

Approximate pKa Values of Ionizable Groups:

| Ionizable Group | pKa | Source |

| α-Carboxylic Acid (L-Arginine) | ~2.2 | nih.gov |

| α-Amino Group (L-Arginine) | ~9.0 | nih.gov |

| Guanidinium Group (L-Arginine) | ~12.5 - 13.8 | nih.govresearchgate.net |

| Carboxylic Acid (4-methyl-2-oxovaleric acid) | ~2.3 |

In the solid state, L-Arginine mono(4-methyl-2-oxovalerate) exists as an ionic salt. In aqueous solution, it will dissociate into the L-arginine cation and the 4-methyl-2-oxovalerate anion. The protonation state of these ions will then depend on the pH of the solution. At physiological pH (~7.4), the α-amino group of L-arginine will be protonated, the guanidinium group will be protonated, and both carboxylate groups (from arginine and 4-methyl-2-oxovalerate) will be deprotonated.

The stability of L-Arginine mono(4-methyl-2-oxovalerate) in solution is an important consideration. Alpha-keto acids can be susceptible to degradation, particularly through mechanisms such as decarboxylation, especially at elevated temperatures. nih.govresearchgate.netnih.gov The stability of the compound in aqueous solution over time and under various conditions (e.g., temperature, pH, light exposure) would need to be assessed using techniques like High-Performance Liquid Chromatography (HPLC).

Interaction Studies with Biological Solvents and Macromolecules

The L-arginine component of the salt is known to interact with various macromolecules, particularly proteins. These interactions are often driven by the unique properties of the guanidinium group, which can form multiple hydrogen bonds and engage in electrostatic interactions with negatively charged residues on the protein surface. researchgate.netnih.govnih.gov Arginine has been observed to reduce protein aggregation and increase protein solubility. nih.govnih.gov It is proposed that arginine can interact with aromatic and charged residues on the protein surface, thereby stabilizing the protein structure and preventing intermolecular interactions that lead to aggregation. researchgate.net

The 4-methyl-2-oxovalerate (α-ketoisocaproate) is a metabolite of the branched-chain amino acid leucine (B10760876). wikipedia.org As such, it is recognized by and interacts with enzymes involved in amino acid metabolism. For instance, it is a substrate for the branched-chain α-keto acid dehydrogenase complex. rupahealth.com Its interaction with transport proteins and enzymes in biological systems is an important aspect of its biological activity.

Studies investigating the interaction of the complete salt, L-Arginine mono(4-methyl-2-oxovalerate), with macromolecules such as serum albumin or specific enzymes could provide valuable information on its pharmacokinetic and pharmacodynamic properties. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or fluorescence spectroscopy could be employed to quantify the binding affinity and thermodynamics of these interactions.

Biochemical Pathways and Metabolic Interplay

Role of L-Arginine Moiety in Core Metabolic Cycles

L-arginine is a semi-essential amino acid, meaning that while the body can synthesize it, the demand can exceed production capacity under certain physiological conditions like rapid growth or trauma, making it conditionally essential. dcnutrition.com It serves as a precursor for the synthesis of a wide array of vital molecules, including nitric oxide, urea (B33335), creatine (B1669601), polyamines, and other amino acids like proline and glutamate (B1630785). researchgate.net The metabolic fate of L-arginine is determined by the differential expression and regulation of several key enzymes across various cell types. frontiersin.org

A pivotal role of L-arginine is serving as the sole physiological substrate for the synthesis of nitric oxide (NO), a transient, gaseous signaling molecule. benthamopen.comnih.gov The production of NO from L-arginine is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). nih.govwikipedia.org This reaction consumes molecular oxygen and requires several cofactors, including NADPH, flavin adenine (B156593) dinucleotide (FAD), flavin mononucleotide (FMN), and tetrahydrobiopterin (B1682763) (BH4), yielding L-citrulline as a co-product. nih.gov

The regulation of NO synthesis is crucial, as NO is involved in a vast range of physiological and pathophysiological processes. benthamopen.com At physiological levels, NO plays key roles in modulating vascular tone, neurotransmission, and immune responses. wikipedia.orgwordpress.com It stimulates the uptake and oxidation of glucose and fatty acids in tissues like skeletal muscle and liver, while inhibiting the synthesis of glucose and fat. wordpress.comnih.gov Dysregulation of the L-arginine-NO pathway is implicated in various health conditions.

In mammals, three distinct isoforms of NOS have been identified: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). nih.govrndsystems.com While they all catalyze the same reaction, they differ in their tissue distribution, regulation, and the amount of NO they produce. rndsystems.comguidetopharmacology.org The nNOS and eNOS isoforms are constitutively expressed and their activity is dependent on calcium (Ca²⁺) and calmodulin. guidetopharmacology.orgnih.gov They are responsible for producing small, transient amounts of NO for signaling purposes. rndsystems.com In contrast, iNOS expression is induced by immunological stimuli like cytokines and produces large, sustained amounts of NO as part of the immune response. wikipedia.orgguidetopharmacology.org

| Property | nNOS (NOS1) | iNOS (NOS2) | eNOS (NOS3) |

|---|---|---|---|

| Primary Location | Central and peripheral neurons nih.gov | Immune cells (e.g., macrophages) frontiersin.orgguidetopharmacology.org | Endothelial cells guidetopharmacology.org |

| Expression | Constitutive nih.gov | Inducible guidetopharmacology.org | Constitutive nih.gov |

| Regulation | Ca²⁺/Calmodulin-dependent guidetopharmacology.orgnih.gov | Largely Ca²⁺-independent; regulated at the transcriptional level guidetopharmacology.orgnih.gov | Ca²⁺/Calmodulin-dependent; regulated by phosphorylation nih.govahajournals.org |

| NO Output | Picomolar, transient rndsystems.com | Nanomolar, sustained rndsystems.com | Picomolar, transient rndsystems.com |

| Primary Function | Neurotransmission, neural development wikipedia.org | Immune defense, inflammation wikipedia.org | Vasodilation, regulation of blood pressure wikipedia.org |

The primary and most well-understood signaling pathway for NO involves the activation of soluble guanylate cyclase (sGC). nih.govahajournals.org As a small, uncharged molecule, NO can readily diffuse from its site of synthesis, such as endothelial cells, into adjacent target cells like vascular smooth muscle cells. ahajournals.orgresearchgate.net Inside the target cell, NO binds to the ferrous heme iron moiety of sGC. ahajournals.org This binding event triggers a conformational change in sGC, activating its catalytic domain and leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). nih.govahajournals.org

Elevated levels of cGMP then activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream protein targets. nih.govyoutube.com In vascular smooth muscle, this cascade leads to a decrease in intracellular calcium levels and desensitization of the contractile machinery to calcium, resulting in muscle relaxation and vasodilation. youtube.com The NO-sGC-cGMP pathway is a critical regulator of vascular tone and blood pressure. ahajournals.orgahajournals.org Beyond vasodilation, this pathway influences cell proliferation, migration, and apoptosis, and its dysregulation is implicated in conditions like pulmonary hypertension. nih.gov

The L-arginine moiety plays a pivotal role in the urea cycle, the primary metabolic pathway for the detoxification and disposal of excess nitrogen, primarily in the form of ammonia (B1221849) (NH₄⁺), which is toxic to the central nervous system. embopress.orgdroracle.ai This cycle is predominantly active in the liver. embopress.orgbenthamopen.com

Within the urea cycle, the enzyme arginase catalyzes the hydrolysis of L-arginine into urea and L-ornithine. embopress.orgnih.gov The urea is then excreted by the kidneys, while L-ornithine is transported back into the mitochondria to participate in another round of the cycle, accepting another molecule of carbamoyl (B1232498) phosphate (B84403). embopress.org In certain urea cycle disorders where enzymes preceding arginase are deficient, supplemental L-arginine becomes conditionally essential. droracle.ai Providing exogenous L-arginine can help drive the cycle forward, promoting the excretion of nitrogenous waste and preventing the dangerous accumulation of ammonia in the blood (hyperammonemia). droracle.ai Therefore, L-arginine is crucial for maintaining nitrogen homeostasis in the body. researchgate.net

L-arginine is a fundamental precursor for the synthesis of creatine and polyamines, two classes of molecules with vital cellular functions. embopress.orgresearchgate.net

Creatine Biosynthesis: Creatine and its phosphorylated form, phosphocreatine, constitute a critical energy buffering system in tissues with high and fluctuating energy demands, such as muscle and brain. embopress.org The first and committed step in creatine synthesis involves the enzyme L-arginine:glycine (B1666218) amidinotransferase (AGAT), which transfers the guanidino group from L-arginine to glycine, forming guanidinoacetate and L-ornithine. embopress.orgnih.gov Guanidinoacetate is then methylated by guanidinoacetate N-methyltransferase (GAMT) to produce creatine. nih.gov This pathway consumes a significant portion of the body's daily L-arginine supply, highlighting its importance in cellular bioenergetics. nih.gov

Polyamine Metabolism: Polyamines, such as putrescine, spermidine (B129725), and spermine, are polyvalent organic cations essential for cell proliferation, differentiation, and tissue development. embopress.orgresearchgate.net The synthesis of polyamines begins with L-ornithine, which is directly produced from L-arginine via the action of arginase. nih.govresearchgate.net L-ornithine is then decarboxylated by the rate-limiting enzyme ornithine decarboxylase (ODC) to form putrescine, the precursor for spermidine and spermine. nih.govresearchgate.net Thus, by providing the substrate for ornithine production, L-arginine metabolism is intrinsically linked to the regulation of cell growth and proliferation through the polyamine pathway. dcnutrition.comresearchgate.net

Beyond its role as a metabolic intermediate, arginine residues within proteins can undergo a significant post-translational modification known as methylation. nih.govnih.gov This process is catalyzed by a family of enzymes called protein arginine methyltransferases (PRMTs), which transfer methyl groups from S-adenosylmethionine (SAM) to the guanidino nitrogen atoms of arginine. nih.govfrontiersin.org There are three types of arginine methylation: monomethylarginine (MMA), asymmetric dimethylarginine (ADMA), and symmetric dimethylarginine (SDMA). nih.gov

Protein arginine methylation is a crucial regulatory mechanism that impacts a wide array of fundamental cellular processes. frontiersin.org By altering the structure and charge of the arginine side chain, methylation can modulate protein-protein interactions, protein-nucleic acid interactions, and protein stability. nih.govnih.gov This modification has profound metabolic implications, influencing:

Transcription and Gene Expression: PRMTs can methylate histone proteins, altering chromatin structure and either activating or repressing gene transcription. e-dmj.orgthe-scientist.com They also methylate non-histone proteins like transcription factors and co-activators, directly influencing their activity and the expression of metabolic genes. nih.govfrontiersin.org

RNA Metabolism: A large number of PRMT substrates are RNA-binding proteins. nih.gov Arginine methylation plays a critical role in pre-mRNA splicing, RNA transport, and translation, thereby controlling the proteome. nih.gov

Signal Transduction: The methylation of signaling proteins can affect their localization and ability to interact with other components of signaling cascades, thus regulating cellular responses to various stimuli. nih.govfrontiersin.org

Aberrant protein arginine methylation has been linked to various diseases, highlighting the importance of this L-arginine-dependent modification in maintaining metabolic health. frontiersin.orge-dmj.org

Interaction with Amino Acid Transporters (e.g., Cationic Amino Acid Transporter 1, y+-transporter)

The L-arginine component of the conjugate relies on specific transport systems to cross cell membranes and become bioavailable. Cellular uptake of L-arginine is primarily mediated by the solute carrier 7 (SLC7) family of cationic amino acid transporters (CATs). ox.ac.uk These transporters are crucial for maintaining cellular arginine homeostasis, which is vital for numerous physiological processes, including nitric oxide (NO) and polyamine synthesis. benthamopen.combenthamopenarchives.com

Key transporters for L-arginine include:

Cationic Amino Acid Transporter 1 (CAT-1/SLC7A1): CAT-1 is a high-affinity transporter widely expressed in various tissues. ox.ac.uknih.gov It facilitates the unidirectional transport of cationic amino acids like L-arginine into cells. frontiersin.org Studies have shown that CAT-1 is the principal arginine importer in many cell types, including chronic lymphocytic leukemia cells and fibroblast-like synoviocytes, where its activity is essential for cell proliferation. nih.govfrontiersin.org The expression of CAT-1 itself can be regulated by factors such as L-arginine availability; for instance, oral L-arginine supplementation has been observed to decrease CAT-1 expression in the liver and ileum in rats. nih.gov

y+-Transporters (e.g., y+LAT1/SLC7A7, y+LAT2/SLC7A6): Unlike the unidirectional CATs, y+-transporters are obligatory exchangers. frontiersin.org They typically facilitate the export of cationic amino acids like L-arginine in exchange for neutral amino acids and sodium ions under normal physiological conditions. frontiersin.org

hCAT-2B (y+ carrier): This inducible transporter also plays a role in L-arginine transport. nih.gov Its function is competitively inhibited by L-arginine analogues such as L-NG-Methyl-L-arginine (L-NMA) and asymmetrical L-NG, NG-dimethyl-L-arginine (L-ADMA). nih.gov The y+ transporter system in red blood cells is responsible for arginine uptake, a process that appears to increase as the cells age in storage. nih.gov

The efficient transport of L-arginine into target cells via these systems is a prerequisite for its downstream metabolic functions, such as serving as a substrate for nitric oxide synthase (NOS) and arginase. benthamopen.comresearchgate.net The affinity and capacity of these transporters are therefore critical determinants of the physiological impact of the L-arginine moiety.

Interactive Data Table: Major L-Arginine Transporters

| Transporter | Alias | Transport Mechanism | Substrate Specificity | Key Function |

| CAT-1 | SLC7A1 | Unidirectional Influx | Cationic Amino Acids (L-Arginine, L-Lysine) | Primary L-arginine uptake in most cells. nih.govfrontiersin.orgnih.gov |

| y+LAT1 | SLC7A7 | Obligatory Exchange | Cationic and Neutral Amino Acids | Primarily L-arginine export in exchange for neutral amino acids. frontiersin.org |

| CAT-2B | y+ carrier | Unidirectional Influx | Cationic Amino Acids (L-Arginine) | Inducible L-arginine transport. nih.gov |

Contribution of 4-Methyl-2-oxovalerate Moiety to Branched-Chain Amino Acid (BCAA) Metabolism

The 4-methyl-2-oxovalerate (α-ketoisocaproate, KIC) moiety is the α-keto acid analogue of the essential branched-chain amino acid (BCAA) L-leucine. wikipedia.org As such, it is a central intermediate in BCAA metabolism, primarily occurring in skeletal muscle. youtube.com

The metabolism of L-leucine is initiated by a reversible transamination reaction catalyzed by the enzyme branched-chain amino acid aminotransferase (BCAT). nih.gov This reaction transfers the amino group from L-leucine to α-ketoglutarate, yielding KIC and glutamate. wikipedia.orgnih.gov The mitochondrial isoform, BCATm, is predominant in most peripheral tissues, especially skeletal muscle, but is notably absent in the liver. youtube.comnih.gov This tissue distribution means that the initial step of leucine (B10760876) catabolism occurs largely outside the liver. researchgate.net The reaction is fully reversible, allowing for the synthesis of L-leucine from KIC, a process that requires a nitrogen donor like glutamate. nih.govnih.gov This interconversion is a critical node in maintaining the balance between free L-leucine and its keto acid. nih.gov

Once formed, KIC can be directed into several metabolic pathways. The primary and rate-limiting step in BCAA catabolism is the irreversible oxidative decarboxylation of KIC by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.govyoutube.com This reaction converts KIC into isovaleryl-CoA. wikipedia.orgnih.gov From isovaleryl-CoA, further catabolism ultimately yields acetyl-CoA and acetoacetate, classifying leucine as a purely ketogenic amino acid. youtube.comnih.gov

An alternative, minor metabolic pathway for KIC exists, primarily in the liver, which involves the enzyme α-ketoisocaproate dioxygenase (KICD). nih.gov This enzyme converts KIC into β-hydroxy-β-methylbutyrate (HMB), a metabolite known to have distinct biological activities, including the stimulation of protein synthesis. nih.gov Only a small fraction, estimated at about 5%, of leucine is metabolized via this pathway to HMB. wikipedia.org

Interactive Data Table: Metabolic Fates of α-Ketoisocaproate (KIC)

| Pathway | Key Enzyme | Product | Subsequent Metabolites | Primary Tissue Location |

| Oxidative Decarboxylation | Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) | Isovaleryl-CoA nih.govrupahealth.com | Acetyl-CoA, Acetoacetate youtube.comnih.gov | Muscle, Liver |

| Dioxygenation | α-Ketoisocaproate Dioxygenase (KICD) | β-hydroxy-β-methylbutyrate (HMB) nih.gov | - | Liver, Kidney |

| Reductive Amination | Branched-Chain Amino Acid Aminotransferase (BCATm) | L-Leucine nih.govnih.gov | (Protein Synthesis) | Muscle |

The catabolism of KIC is intrinsically linked to the tricarboxylic acid (TCA) cycle, a central hub of cellular energy metabolism. wikipedia.org The primary connection is through the production of acetyl-CoA from KIC breakdown, which can then enter the TCA cycle by condensing with oxaloacetate to form citrate. nih.gov This process contributes to the cellular energy pool by generating ATP through oxidative phosphorylation. wikipedia.org

Research indicates more direct interactions as well. Studies in isolated rat liver cells have shown that the metabolism of KIC can influence the flux of other substrates through the TCA cycle. cancer.govnih.gov For example, the presence of KIC can decrease the flux through pyruvate (B1213749) dehydrogenase, the enzyme that converts pyruvate to acetyl-CoA. nih.gov Furthermore, in vitro studies on rat brain mitochondria have demonstrated that high concentrations of KIC can impair energy homeostasis by inhibiting the activity of α-ketoglutarate dehydrogenase, a key enzyme within the TCA cycle. nih.gov This suggests that KIC levels can modulate the cycle's activity, impacting the oxidation of other fuel sources. nih.gov

Conjugate-Specific Biochemical Dynamics

The combination of L-arginine and KIC into a single salt, L-Arginine mono(4-methyl-2-oxovalerate), raises the possibility of unique biochemical dynamics that differ from the administration of the individual components.

The biochemical actions of the conjugate can be viewed as both independent and potentially synergistic.

Independent Actions: The two moieties can act on their respective metabolic pathways independently. The L-arginine component can serve as a substrate for nitric oxide synthase (NOS) to produce nitric oxide, a key signaling molecule in vasodilation, and for arginase, which is part of the urea cycle and polyamine synthesis. benthamopen.comnih.gov Concurrently, the KIC moiety enters the BCAA metabolic pathway, where it can be either transaminated to leucine or oxidized for energy, contributing to acetyl-CoA and ketone body production. nih.govnih.gov

Synergistic Actions: A synergistic effect, where the combined action is greater than the sum of the individual parts, has been suggested by research. A study in traumatized rats compared the dietary efficacy of arginine-KIC (AKIC) and ornithine-KIC (OKIC). nih.gov The results showed that the AKIC supplement led to a greater improvement in apparent nitrogen balance and stimulated net protein synthesis, an effect not observed with OKIC. nih.gov This suggests that the presence of arginine, as opposed to its metabolic precursor ornithine, provides a unique benefit when combined with KIC in a trauma state, potentially by enhancing nitrogen retention and promoting an anabolic state more effectively. nih.gov The mechanism could involve L-arginine improving nutrient delivery via NO-mediated vasodilation while KIC and its derivative HMB provide direct anabolic signals to muscle tissue, as HMB has been shown to be a potent stimulator of protein synthesis. nih.gov

Differential Uptake, Cellular Processing, and Distribution of the Conjugate vs. Individual Components

The compound L-Arginine mono(4-methyl-2-oxovalerate), a salt formed between the amino acid L-arginine and the keto acid alpha-ketoisocaproate (α-KIC), presents a unique case for cellular uptake and metabolism. While direct comparative pharmacokinetic studies on the conjugate versus its individual constituents are not extensively available in the reviewed literature, the metabolic fate can be inferred from the known pathways of L-arginine and α-KIC.

Upon oral administration, it is anticipated that the salt dissociates into L-arginine and α-KIC in the aqueous environment of the gastrointestinal tract prior to absorption. The subsequent uptake and distribution would then likely follow the established routes for each separate molecule.

L-Arginine Uptake and Distribution:

L-arginine is absorbed in the small intestine via cationic amino acid transporters. Following absorption, a significant portion is metabolized by enterocytes. The remaining L-arginine enters the portal circulation and is transported to the liver and then into the systemic circulation, where it becomes available to various tissues. Studies on oral L-arginine supplementation have shown a relatively low bioavailability, with one study reporting it to be approximately 21%. nih.govresearchgate.net This is partly due to its extensive catabolism in the intestine and liver.

Alpha-Ketoisocaproate (α-KIC) Uptake and Distribution:

Alpha-ketoisocaproate, the keto-analog of leucine, is also absorbed in the intestine. It plays a crucial role in amino acid metabolism. wikipedia.org Notably, α-KIC can be transaminated back to leucine in various tissues, including skeletal muscle. nih.gov This reversible reaction is catalyzed by branched-chain amino acid aminotransferase (BCAT). nih.gov The metabolic interplay between α-KIC and leucine is significant, as α-KIC can modulate protein synthesis and degradation pathways. wikipedia.org

Differential Aspects of the Conjugate:

The administration of L-arginine and α-KIC as a single compound could potentially influence their absorption and initial metabolic handling compared to their separate ingestion. The presence of α-KIC alongside L-arginine might alter the local metabolic environment in the gut, but specific data on this interaction is lacking. A study in traumatized rats using arginine alpha-ketoisocaproate (AKIC) showed improved nitrogen balance compared to a standard diet, suggesting that the components are bioavailable and utilized effectively to support protein synthesis. nih.gov This indicates that the conjugate successfully delivers both L-arginine and α-KIC for metabolic processes. However, without direct comparative studies, it remains speculative whether the conjugate form offers superior uptake or tissue distribution compared to the co-administration of the individual components.

Table 1: Pharmacokinetic Parameters of Oral L-Arginine

| Parameter | Value | Source |

|---|---|---|

| Bioavailability | ~21% | nih.govresearchgate.net |

| Time to Peak Concentration (Tmax) | ~1 hour | nih.gov |

| Elimination | Primarily non-renal | nih.gov |

| Primary Sites of Metabolism | Intestine, Liver | nih.gov |

Table 2: Metabolic Fate of Alpha-Ketoisocaproate (α-KIC)

| Process | Description | Key Enzyme | Tissues | Source |

|---|---|---|---|---|

| Reversible Transamination | Conversion of α-KIC back to Leucine. | Branched-chain amino acid aminotransferase (BCAT) | Skeletal muscle, Liver | wikipedia.orgnih.gov |

| Oxidative Decarboxylation | Conversion to Isovaleryl-CoA. | Branched-chain alpha-keto acid dehydrogenase (BCKDH) | Liver, Muscle | wikipedia.org |

Enzymatic Hydrolysis or Transformation of the Conjugate in Biological Systems

L-Arginine mono(4-methyl-2-oxovalerate) is a salt formed by an acid-base reaction between L-arginine (a basic amino acid) and alpha-ketoisocaproic acid (an alpha-keto acid). The bond between the two components is ionic. In a biological context, particularly in the aqueous environment of the body, this salt is expected to readily dissociate into its constituent ions: the L-arginine cation and the alpha-ketoisocaproate anion.

This dissociation is a spontaneous process in solution and does not require enzymatic hydrolysis in the same way a covalent bond (like a peptide or ester bond) would. Therefore, there are no specific enzymes that "hydrolyze" the L-arginine mono(4-methyl-2-oxovalerate) salt.

Once dissociated, the individual components, L-arginine and α-KIC, are then substrates for various enzymes involved in their respective metabolic pathways.

Enzymatic Transformation of L-Arginine:

Arginase: This enzyme hydrolyzes L-arginine to produce ornithine and urea, primarily in the liver as part of the urea cycle.

Nitric Oxide Synthase (NOS): This family of enzymes converts L-arginine into nitric oxide (NO) and citrulline in various tissues, including the endothelium. nih.gov

Arginine Decarboxylase (ADC): This enzyme catalyzes the decarboxylation of L-arginine to form agmatine.

Arginine:Glycine Amidinotransferase (AGAT): This enzyme is involved in the first step of creatine synthesis, using arginine and glycine as substrates.

Enzymatic Transformation of Alpha-Ketoisocaproate (α-KIC):

Branched-Chain Amino Acid Aminotransferase (BCAT): As mentioned previously, this enzyme reversibly converts α-KIC to leucine. nih.gov

Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKDH) Complex: This enzyme complex catalyzes the irreversible oxidative decarboxylation of α-KIC to isovaleryl-CoA, committing it to further catabolism. wikipedia.org

Molecular Mechanisms of Biological Action

Enzyme Regulation and Allosteric Modulation

The compound's two moieties exert distinct effects on several key enzyme systems, including those involved in nitric oxide production and the catabolism of both amino acids and glucose.

The L-arginine component of the compound serves as a direct substrate for nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO). NO is a critical signaling molecule involved in numerous physiological processes, including vasodilation. L-arginine is the precursor for the synthesis of NO, and its availability is a key determinant of NOS activity. The metabolism of L-arginine by NOS is a primary mechanism through which the compound can exert its biological effects.

The 4-methyl-2-oxovalerate (α-ketoisocaproate or KIC) moiety directly participates in the catabolism of branched-chain amino acids.

Branched-Chain Aminotransferase (BCATm): The initial step in leucine (B10760876) degradation is its conversion to KIC, a reaction catalyzed by branched-chain aminotransferase (BCAT). By providing KIC directly, L-Arginine mono(4-methyl-2-oxovalerate) bypasses this transamination step. This can influence the metabolic flux and nitrogen balance within the cell, as BCAT transfers the amino group from leucine to α-ketoglutarate to form glutamate (B1630785) wikipedia.orgcreative-proteomics.com.

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex: The KIC moiety is a direct substrate for the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which catalyzes the rate-limiting, irreversible step in BCAA catabolism. frontiersin.orgnih.gov The activity of the BCKDH complex is tightly regulated by a phosphorylation/dephosphorylation cycle. High concentrations of branched-chain α-keto acids, such as KIC, can inhibit the BCKDH kinase (BCKDK), the enzyme that phosphorylates and inactivates the BCKDH complex. researchgate.net This inhibition of the kinase leads to a more active, dephosphorylated BCKDH complex, thereby promoting the degradation of KIC. researchgate.net Furthermore, poly-L-arginine has been shown to stimulate BCKDH phosphatase, the enzyme that dephosphorylates and activates the BCKDH complex. nih.gov This suggests a potential synergistic effect where both the L-arginine and KIC components promote the activity of the BCKDH complex.

| Enzyme | Modulator Component | Mechanism of Action | Outcome |

|---|---|---|---|

| Branched-Chain Aminotransferase (BCATm) | 4-methyl-2-oxovalerate (KIC) | Provides the product of the reaction, bypassing the need for leucine transamination. | Alters metabolic flux of BCAA catabolism. |

| Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex | 4-methyl-2-oxovalerate (KIC) | Acts as a substrate and an allosteric modulator by inhibiting the inactivating BCKDH kinase. researchgate.net | Increased catabolism of branched-chain α-keto acids. |

| L-Arginine (as poly-L-arginine) | Stimulates the activating BCKDH phosphatase. nih.gov |

The BCKDH complex is structurally and mechanistically related to other key mitochondrial α-ketoacid dehydrogenase complexes, namely the pyruvate (B1213749) dehydrogenase complex (PDHC) and the α-ketoglutarate dehydrogenase complex (α-KGDH). wikipedia.orgnih.gov Accumulation of branched-chain α-keto acids or their downstream metabolites can lead to inhibitory cross-talk with these enzymes.

Pyruvate Dehydrogenase Complex (PDHC): This complex links glycolysis to the citric acid cycle. Acyl-CoA species derived from BCAA catabolism can exert toxic effects by inhibiting PDHC. nih.gov Studies have shown that α-ketoisovalerate, a related BCKA, can acylate and inhibit the PDHC from the heart. nih.gov This suggests that the KIC moiety from L-Arginine mono(4-methyl-2-oxovalerate) could similarly inhibit PDHC activity, potentially altering glucose metabolism.

α-Ketoglutarate Dehydrogenase (α-KGDH): As a key regulatory enzyme in the citric acid cycle, α-KGDH is also susceptible to inhibition by BCKAs. frontiersin.orgnih.gov Research has demonstrated that KIC directly inhibits the activity of purified α-KGDH. researchgate.net This interaction represents a significant point of metabolic cross-regulation between BCAA catabolism and the central energy-producing pathway of the cell.

Signal Transduction and Cellular Homeostasis

Both L-arginine and KIC are recognized as signaling molecules that can influence major pathways controlling cell growth, proliferation, and migration.

The mTOR signaling pathway is a central regulator of cell growth, protein synthesis, and metabolism. Both components of L-Arginine mono(4-methyl-2-oxovalerate) are known to positively influence this pathway.

L-Arginine: L-arginine has been shown to activate the mTOR pathway, which in turn promotes protein synthesis and other anabolic processes.

4-methyl-2-oxovalerate (KIC): KIC is the direct metabolite of leucine, which is the most potent amino acid activator of the mTOR complex 1 (mTORC1). frontiersin.orgmdpi.com Studies have confirmed that KIC itself can stimulate mTORC1 signaling, leading to the phosphorylation of its downstream targets. nih.govplos.org This effect may be mediated by the intracellular conversion of KIC back to leucine. plos.org The dual influence of both arginine and KIC suggests a strong potential for L-Arginine mono(4-methyl-2-oxovalerate) to stimulate mTOR-dependent processes.

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in integrin-mediated signal transduction, regulating processes such as cell migration, proliferation, and survival. imrpress.com The L-arginine component of the compound has been directly implicated in the modulation of FAK signaling. Research in intestinal cells has shown that L-arginine stimulates cell migration through a pathway that is dependent on both nitric oxide (NO) production and the activation of FAK. johnshopkins.edunih.govnih.gov The activation of FAK by arginine appears to be a point of convergence for signals that regulate cell-matrix adhesion dynamics. nih.gov

| Signaling Pathway | Modulator Component | Mechanism of Action | Cellular Outcome |

|---|---|---|---|

| mTOR Signaling | L-Arginine | Activates the mTOR pathway. | Promotion of protein synthesis and cell growth. |

| 4-methyl-2-oxovalerate (KIC) | Stimulates mTORC1 signaling, possibly via conversion to leucine. nih.govplos.org | ||

| Focal Adhesion Kinase (FAK) Signaling | L-Arginine | Activates FAK in a nitric oxide-dependent manner. johnshopkins.edunih.gov | Stimulation of cell migration. nih.gov |

Mechanisms of Insulin (B600854) Secretion Modulation (e.g., KATP channels, Membrane Potential)

L-Arginine mono(4-methyl-2-oxovalerate) is a compound that combines the amino acid L-Arginine with alpha-ketoisocaproate (α-KIC), the keto-acid of L-leucine. caringsunshine.comwikipedia.org The modulation of insulin secretion by this compound can be understood by examining the distinct but potentially synergistic actions of its two components on pancreatic β-cells.

The L-Arginine component is a potent stimulator of insulin release. Its mechanism of action involves electrogenic transport into the pancreatic β-cell. As a positively charged amino acid, its entry into the cell leads to depolarization of the plasma membrane. nih.gov This change in membrane potential triggers the opening of voltage-gated Ca2+ channels, leading to an influx of calcium ions. The subsequent rise in intracellular calcium concentration is a primary trigger for the exocytosis of insulin-containing granules. nih.gov This pathway is distinct from glucose-stimulated insulin secretion, which primarily relies on the metabolism of glucose to increase the ATP/ADP ratio, leading to the closure of ATP-sensitive potassium (KATP) channels and subsequent membrane depolarization. nih.gov However, L-arginine-induced insulin secretion has been shown to be dependent on the Gαi2 protein, which modulates the corresponding changes in intracellular calcium that trigger exocytosis. nih.gov

The alpha-ketoisocaproate (α-KIC) component, as a metabolite of the branched-chain amino acid leucine, also plays a role in insulin secretion. wikipedia.org Within the β-cell, α-KIC can enter the mitochondria and be metabolized, contributing to the generation of ATP. This increase in the cellular ATP/ADP ratio can lead to the closure of KATP channels, membrane depolarization, and subsequent insulin release, similar to the mechanism initiated by glucose. nih.govresearchgate.net Therefore, the α-KIC moiety can potentially augment insulin secretion through a KATP channel-dependent pathway.

The combined effect of L-Arginine mono(4-methyl-2-oxovalerate) on insulin secretion is therefore multifaceted, involving both direct membrane depolarization by L-arginine and modulation of KATP channels via the metabolism of α-KIC.

| Component | Mechanism of Action on Insulin Secretion | Key Mediators |

| L-Arginine | Electrogenic transport into β-cell causes membrane depolarization, leading to the opening of voltage-gated Ca2+ channels. nih.govnih.gov | mCAT2A amino acid transporter, Voltage-gated Ca2+ channels, Gαi2 protein. nih.govnih.gov |

| Alpha-ketoisocaproate (α-KIC) | Metabolized within the β-cell to generate ATP, which increases the ATP/ADP ratio, leading to the closure of KATP channels and membrane depolarization. nih.govresearchgate.net | Mitochondrial metabolism, ATP, KATP channels. researchgate.net |

Regulation of Protein Synthesis and Degradation Pathways

The dual components of L-Arginine mono(4-methyl-2-oxovalerate) contribute to the regulation of muscle protein dynamics through distinct but complementary pathways.

L-Arginine is known to enhance protein synthesis. nih.gov Research in C2C12 myoblasts has demonstrated that L-arginine supplementation stimulates the rate of protein synthesis by activating the mammalian target of rapamycin (mTOR) signaling pathway. nih.gov Specifically, L-arginine increases the phosphorylation of mTOR at the Thr2446 residue and its downstream effector, the p70 ribosomal S6 kinase (p70S6K), at Thr389. nih.gov This effect is mediated by nitric oxide (NO), as L-arginine is a precursor for NO synthesis via nitric oxide synthase (NOS). The production of NO is crucial for this signaling cascade; the use of a NOS inhibitor (L-NAME) abolishes the stimulatory effect of L-arginine on mTOR and p70S6K phosphorylation and protein synthesis. Conversely, an NO donor can mimic the effects of L-arginine. nih.gov

Alpha-ketoisocaproate (α-KIC), the keto acid of leucine, is primarily associated with the attenuation of muscle protein breakdown (proteolysis). caringsunshine.comresearchgate.netcaringsunshine.com As a readily available keto acid, α-KIC can be transaminated back into leucine, particularly in muscle tissue. wikipedia.orgresearchgate.net This process can spare leucine from being catabolized, making it available for protein synthesis. By serving as a substrate for transamination, α-KIC helps to reduce the net degradation of muscle proteins, especially during periods of intense exercise or metabolic stress. caringsunshine.comcaringsunshine.com While the direct evidence for α-KIC from the compound L-Arginine mono(4-methyl-2-oxovalerate) is limited, the rationale stems from the known anti-catabolic properties of α-KIC. caringsunshine.com

| Component | Primary Role | Signaling Pathway | Key Molecules |

| L-Arginine | Stimulates protein synthesis. nih.gov | Activates the mTOR signaling pathway in a nitric oxide-dependent manner. nih.gov | Nitric Oxide (NO), mTOR (Thr2446), p70S6K (Thr389). nih.gov |

| Alpha-ketoisocaproate (α-KIC) | Reduces muscle protein degradation (anti-catabolic). caringsunshine.comcaringsunshine.com | Serves as a substrate for transamination to reform leucine, sparing muscle protein. wikipedia.orgresearchgate.net | Branched-chain amino acid aminotransferase, Leucine. wikipedia.org |

Interplay with Cellular Bioenergetics and Redox State

Impact on Mitochondrial Respiration and Oxidative Phosphorylation Efficiency

The L-Arginine component of L-Arginine mono(4-methyl-2-oxovalerate) has a significant interplay with mitochondrial function, primarily through its role as the substrate for nitric oxide (NO) synthesis. nih.gov NO is a key signaling molecule that participates in the regulation of mitochondrial processes, including the respiratory chain. nih.govbohrium.com It can reversibly bind to and inhibit cytochrome c oxidase (Complex IV) of the electron transport chain, thereby modulating the rate of mitochondrial respiration and oxidative phosphorylation. This interaction suggests that L-arginine availability can influence cellular bioenergetics.

Furthermore, there is a reciprocal relationship between mitochondrial function and L-arginine metabolism. Studies have shown that genetic or pharmacological inhibition of the mitochondrial respiratory chain can lead to a significant drop in intracellular levels of arginine. embopress.org This indicates that mitochondrial respiration is required to maintain the cellular pool of arginine and its derivatives. In situations of mitochondrial dysfunction, such as in MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes), L-arginine supplementation is considered therapeutic, partly due to its role in NO production which may improve blood flow. nih.govbohrium.com However, studies in cell lines with a specific MELAS mutation showed that L-arginine treatment did not directly affect mitochondrial function or mass but did reduce nitro-oxidative stress. nih.govbohrium.com

Regulation of Reactive Oxygen Species (ROS) Production and Antioxidant Defense Systems

L-Arginine mono(4-methyl-2-oxovalerate) influences the cellular redox state through mechanisms associated with both of its constituent parts.

The L-Arginine component plays a crucial role in bolstering endogenous antioxidant defenses. Supplementation with L-arginine has been shown to suppress oxidative stress by stimulating the synthesis of glutathione (GSH), a major intracellular antioxidant. nih.govnih.gov The mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. L-arginine availability up-regulates antioxidant response element (ARE)-driven gene expression through the Nrf2-Keap1 signaling pathway. nih.gov This leads to an enhanced antioxidant capacity in both plasma and liver. nih.gov

The role of L-arginine in NO production also has complex effects on redox signaling. While NO is a free radical, it also participates in antioxidant defense. L-arginine supplementation can reduce the imbalance between oxidative stress and antioxidant capacity, a modulation mediated through the L-arginine/NO pathways. nih.gov However, under conditions of high oxidative stress, the reaction of NO with superoxide anions can form peroxynitrite, a potent oxidizing and nitrating agent, leading to "nitrosative stress". mdpi.com In cells with mitochondrial deficiency, which exhibit high basal levels of NO and protein nitration, L-arginine treatment has been found to paradoxically reduce intracellular NO concentration and protein nitration, thereby lowering nitro-oxidative stress. nih.govbohrium.com This suggests a regulatory role for L-arginine in mitigating damage under conditions of pre-existing oxidative stress. Oxidative stress can also destabilize key enzymes involved in protein modification, such as protein arginine methyltransferase 4 (PRMT4), and L-arginine's role in redox balance may indirectly affect these processes. nih.gov

| Finding | Organism/Model | Effect of L-Arginine | Pathway Implicated |

| Enhanced Antioxidant Capacity | Male Wistar rats | Increased glutathione (GSH) content in plasma and liver; suppressed oxidative stress. nih.gov | Stimulation of GSH synthesis; activation of Nrf2-Keap1/ARE pathway. nih.gov |

| Reduced Exercise-Induced Oxidative Stress | Exercised rats | Reversed exercise-induced activation of NO synthase and superoxide dismutase; increased NO and anti-superoxide anion levels. nih.gov | L-Arginine/NO pathway. nih.gov |

| Reduced Nitro-oxidative Stress | Cultured human cells with MELAS mutation | Reduced intracellular NO concentration and protein nitration. nih.govbohrium.com | Modulation of NO metabolism. nih.gov |

Future Research Directions and Unresolved Questions